4-(2,6-Difluorophenyl)oxazolidine-2,5-dione
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Overview
Description
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is a chemical compound that belongs to the class of oxazolidinediones. This compound is characterized by the presence of a difluorophenyl group attached to the oxazolidine-2,5-dione ring. Oxazolidinediones are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione can be achieved through a tandem phosphorus-mediated carboxylative condensation of primary amines and α-ketoesters followed by base-catalyzed cyclization. This method utilizes atmospheric carbon dioxide and readily available substrates under mild and transition-metal-free conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolidine compounds.
Substitution: The difluorophenyl group can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions include various substituted oxazolidinediones, which can have different biological and chemical properties depending on the substituents introduced.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme mechanisms.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(2,6-Difluorophenyl)oxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anticonvulsant activity, by modulating neurotransmitter levels in the brain .
Comparison with Similar Compounds
Similar Compounds
- 5-Phenyl-oxazolidin-2,4-dione
- 5,5-Diphenylimidazolidin-2,4-dione
- 3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione
Comparison
4-(2,6-Difluorophenyl)oxazolidine-2,5-dione is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H5F2NO3 |
---|---|
Molecular Weight |
213.14 g/mol |
IUPAC Name |
4-(2,6-difluorophenyl)-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C9H5F2NO3/c10-4-2-1-3-5(11)6(4)7-8(13)15-9(14)12-7/h1-3,7H,(H,12,14) |
InChI Key |
CJRZQZGKKBOSQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2C(=O)OC(=O)N2)F |
Origin of Product |
United States |
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